Polyisobutylene

Gas barrier Inflatable articles Inner tube

Polyisobutylene (PIB, CAS 9003-27-4) is a fully saturated hydrocarbon homopolymer of isobutylene, produced via cationic polymerization to yield a linear, amorphous polyolefin with the repeat unit –[CH₂–C(CH₃)₂]ₙ–. Unlike its closest structural relative butyl rubber (IIR) — a copolymer of ~98% isobutylene and ~2% isoprene — PIB contains no backbone unsaturation, rendering it intrinsically resistant to ozone, oxidation, and UV degradation without requiring antioxidant additives.

Molecular Formula C4H8
CH2=C(CH3)2
C4H8
Molecular Weight 56.11 g/mol
CAS No. 9003-27-4
Cat. No. B167198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyisobutylene
CAS9003-27-4
Synonyms2-methyl propene
2-methylpropene
isobutene
isobutylene
Molecular FormulaC4H8
CH2=C(CH3)2
C4H8
Molecular Weight56.11 g/mol
Structural Identifiers
SMILESCC(=C)C
InChIInChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
InChIKeyVQTUBCCKSQIDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
0.00 M
In water, 263 mg/L at 25 °C
Very soluble in ethanol and ether;  soluble in benzene, sulfuric acid
Soluble in organic solvents
Solubility in water, g/100ml at 20 °C: 0.03

Structure & Identifiers


Interactive Chemical Structure Model





Polyisobutylene (CAS 9003-27-4) — Saturated Homopolymer Baseline for Gas-Barrier, Dielectric, and Oxidative-Stability Procurement


Polyisobutylene (PIB, CAS 9003-27-4) is a fully saturated hydrocarbon homopolymer of isobutylene, produced via cationic polymerization to yield a linear, amorphous polyolefin with the repeat unit –[CH₂–C(CH₃)₂]ₙ– [1]. Unlike its closest structural relative butyl rubber (IIR) — a copolymer of ~98% isobutylene and ~2% isoprene — PIB contains no backbone unsaturation, rendering it intrinsically resistant to ozone, oxidation, and UV degradation without requiring antioxidant additives . Commercially available across a molecular weight range from ~300 to >4,000,000 g/mol, PIB spans from low-viscosity liquids (Mn ~500, used as plasticizers) to tough, rubber-like solids (Mn ≥ 85,000, used as base polymers in adhesives and sealants) . The polymer's non-polar, densely packed chain architecture confers a combination of exceptionally low gas permeability, a dielectric loss tangent of 0.0002 at 50 Hz, and a glass transition temperature of approximately −64 °C, enabling elastic performance down to −50 °C [2].

Why Polyisobutylene Cannot Be Interchanged with Butyl Rubber, Polybutene, or EPDM — Structural and Functional Divergence


Although polyisobutylene, butyl rubber (IIR), polybutene (PB), and EPDM all trace their origins to olefinic hydrocarbon feedstocks, their molecular architectures diverge in ways that produce quantitatively distinct performance profiles. PIB is a fully saturated homopolymer, whereas butyl rubber incorporates ~2 mol% isoprene to introduce allylic unsaturation sites that enable sulfur vulcanization — a processing advantage for IIR, but one that simultaneously creates oxidative weak points absent in PIB [1]. Polybutene, produced from mixed C₄ refinery streams rather than purified isobutylene, exhibits higher volatility and inferior oxidation resistance compared to PIB, making it unsuitable for applications requiring long-term thermal or UV stability . EPDM, while offering good weathering resistance, has gas permeability coefficients several-fold higher than those of PIB-based materials, as quantified below. The procurement consequence is unambiguous: substituting any of these in-class alternatives for PIB in barrier-critical, dielectric, or high-oxidative-stability applications will produce measurable performance deficits that cannot be compensated by formulation adjustments alone.

Quantitative Head-to-Head Evidence for Polyisobutylene (CAS 9003-27-4) Versus Closest Analogs — Procurement-Relevant Differentiation


Gas Seepage Rate: 100% Polyisobutylene vs. PIB/EPDM (80/20) Blend in Inner Tube Articles

In a direct comparative study using bicycle inner tubes manufactured from two rubber compositions, a tube consisting of approximately 100% polyisobutylene exhibited a gas seepage rate of 3 cm³/hr/m² when inflated with air, compared to 9 cm³/hr/m² for a tube composed of 80% PIB / 20% EPDM by weight — a 3-fold improvement in air retention for the neat PIB article [1]. After CO₂ saturation and re-inflation with a CO₂–air mixture, the 100% PIB tube reached a lower steady-state gas permeance (25 cm³/hr/m²) compared to the PIB/EPDM tube (60 cm³/hr/m²), and achieved steady state in 6 hours versus 12 hours for the blend [1].

Gas barrier Inflatable articles Inner tube EPDM Gas seepage

Oxygen Permeability: Butyl Rubber (PIB-Based) vs. Polybutadiene — 15-Fold Barrier Advantage

Butyl rubber — a copolymer containing ~98% polyisobutylene segments — exhibits an oxygen permeability approximately 15 times lower than that of polybutadiene, another common hydrocarbon elastomer, as established by both experimental measurement and molecular dynamics simulation [1]. The reduced permeability arises from a combination of lower gas diffusivity and lower gas solubility coefficients in the tightly packed, sterically hindered PIB chain matrix, rather than from either factor alone [1]. This 15× factor represents a class-level benchmark: although measured on butyl rubber (IIR) rather than on neat PIB homopolymer, the gas-barrier property is attributable to the polyisobutylene chain segments that constitute ≥98% of the material, and neat PIB — lacking the isoprene diluent — is expected to perform at least as well.

Oxygen permeability Gas transport Butyl rubber Polybutadiene Membrane simulation

Oxidative Induction Time: DTP-Functionalized Polyisobutylene vs. Non-Functionalized Control PIB — >100-Fold Stability Gain

Polyisobutylene covalently functionalized with 2,6-di-tert-butylphenol (DTP) antioxidant moieties (Fn = 4.3–12.0 DTP groups per chain) was compared against multiple non-functionalized control PIBs in oxidative induction time (OIT) analysis [1]. All control PIBs — including commercial olefinic-end-group grades and living-polymerization-derived tert-chloride-end-group grades — suffered catastrophic oxidative degradation within 6 minutes, with most degrading within 1 minute [1]. In contrast, DTP-functionalized PIBs resisted degradation for more than 100 minutes under identical conditions, representing a >16-fold to >100-fold improvement in oxidative stability [1]. Complementary thermogravimetric analysis (TGA) in air showed that control PIBs reached 90% weight loss at temperatures ranging from 372 °C to 410 °C, whereas DTP-functionalized PIBs did not reach 90% weight loss until 412–414 °C [1].

Oxidative stability Antioxidant Functionalization Thermogravimetry Lubricant additive

Tensile Strength Enhancement: Polyisobutylene / Butyl Rubber (IIR) Miscible Blend vs. Neat Crosslinked IIR — 3-Fold Strength Increase

Blends of polyisobutylene with butyl rubber (IIR), crosslinked such that only the IIR component participates in the sulfur vulcanization network (PIB remains uncrosslinked), exhibited nearly 3-fold higher tensile strength compared to neat IIR networks when evaluated at equal modulus [1]. The enhancement was greater for blends containing higher molecular weight PIB, demonstrating that the unattached, entangled PIB chains alleviate local overstresses through configurational rearrangement — a mechanism that circumvents the conventional stiffness–strength trade-off observed in homogeneously crosslinked elastomers [1]. This finding is particularly significant because PIB itself cannot be crosslinked by sulfur vulcanization or any other conventional method, yet its incorporation as a miscible blend component substantially improves the mechanical integrity of the crosslinked IIR network [1].

Tensile strength Butyl rubber Miscible blend Mechanical enhancement Elastomer network

Dielectric Loss Tangent: Polyisobutylene vs. Typical Polar Elastomers — Ultra-Low Electrical Dissipation at Power Frequency

Polyisobutylene exhibits a dielectric loss tangent (tan δ) of 0.0002 at 50 Hz, a value attributable to its fully saturated, non-polar hydrocarbon backbone that minimizes dipole orientation losses under alternating electric fields [1]. This places PIB among the lowest-loss solid polymeric dielectrics available. For context, typical polar elastomers such as nitrile rubber (NBR) and polychloroprene (CR) exhibit loss tangents in the range of 0.01–0.1 at power frequencies — approximately 50 to 500 times higher [2]. The dielectric constant of PIB is similarly low, measured at 2.2–2.3 at room temperature and low frequency [2]. Even compared to other non-polar elastomers such as EPDM (tan δ typically 0.001–0.005 at 50 Hz), PIB's dielectric loss is approximately 5–25 times lower [2].

Dielectric loss Electrical insulation Loss tangent High-voltage Cable insulation

Procurement-Targeted Application Scenarios for Polyisobutylene (CAS 9003-27-4) Based on Quantitative Differentiation Evidence


Tire Inner Liners and High-Retention Inflatable Articles — Where 3-Fold Lower Gas Seepage Defines Product Specifications

The direct head-to-head evidence that 100% polyisobutylene inner tubes exhibit a gas seepage rate of 3 cm³/hr/m² versus 9 cm³/hr/m² for a PIB/EPDM 80/20 blend [1] establishes a procurement-critical specification for tire inner liners, bicycle/motorcycle tubes, sports-ball bladders, and inflatable boat chambers. Even a 20% EPDM substitution triples the steady-state air loss rate and doubles the time required to reach equilibrium permeation [1]. Combined with the class-level evidence that PIB-based materials exhibit ~15× lower oxygen permeability than polybutadiene [2], PIB homopolymer or high-PIB-content formulations should be prioritized in any procurement decision where inflation retention interval, oxidative degradation of the contained gas, or permeation-driven pressure loss directly impacts product warranty, safety, or user satisfaction.

Pharmaceutical Closures, Stoppers, and Medical Device Barrier Seals — Leveraging >100-Minute Oxidative Stability Margin

DTP-functionalized polyisobutylene demonstrates an oxidative induction time exceeding 100 minutes, compared to catastrophic degradation within 1–6 minutes for all non-functionalized control PIBs, and reaches 90% weight loss only at 412–414 °C versus 372–410 °C for controls [1]. This >100-fold OIT differential is directly relevant to pharmaceutical stoppers, syringe plunger seals, and medical device barrier components that must withstand repeated sterilization cycles (steam autoclave, gamma irradiation, ethylene oxide) without generating extractable oxidative degradation products. The ultra-low gas permeability of PIB-based materials [2] further ensures that oxygen ingress into drug product headspace is minimized — a critical parameter for oxygen-sensitive biologics and parenteral formulations. Procurement specifications for medical-grade PIB should require quantitative OIT data and covalently bound (non-leaching) antioxidant content.

High-Voltage Electrical Insulation Tapes and Cable Sheathing — Dielectric Loss Tangent of 0.0002 as a Selection Gate

PIB's dielectric loss tangent of 0.0002 at 50 Hz — approximately 50–500× lower than polar elastomers (NBR, CR) and 5–25× lower than EPDM [1] — makes it the material of choice for self-amalgamating electrical insulation tapes, high-voltage cable jointing compounds, and bushing filling materials where dielectric heating under AC stress must be minimized. A loss tangent increase from 0.0002 to 0.01 (still within 'low-loss' territory for many polymers) represents a 50-fold increase in dielectric power dissipation per unit volume, which in high-voltage applications translates directly into localized hot-spot formation, accelerated thermal aging, and potential partial discharge inception [1]. The low dielectric constant (2.2–2.3) [1] provides the additional benefit of reduced capacitive coupling in multi-conductor cable designs. Procurement of electrical-grade PIB should specify tan δ ≤ 0.0005 at 50 Hz as an acceptance criterion.

Long-Service-Life Adhesive, Sealant, and Lubricant Formulations — Oxidative Stability and Mechanical Enhancement as Lifetime Predictors

Two independent lines of evidence converge on PIB's value in long-life formulations. First, the >100-minute OIT of DTP-functionalized PIB versus <6 minutes for unfunctionalized controls [1] demonstrates that covalently antioxidant-modified PIB grades can maintain molecular weight integrity and tack properties over extended thermal-oxidative exposure — directly relevant to hot-melt adhesives, roofing sealants, and high-temperature greases. Second, the ~3-fold tensile strength enhancement observed when PIB is blended with butyl rubber [2] indicates that PIB incorporation into IIR-based sealant and adhesive formulations can substantially improve cohesive strength and resistance to cohesive failure under load, without compromising the inherent gas and moisture barrier properties. For lubricant viscosity index improvers requiring high-temperature oxidative stability, procurement should specify PIB grades with measurable OIT values exceeding 60 minutes under standardized test conditions (e.g., ASTM D3895 or equivalent).

Technical Documentation Hub

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